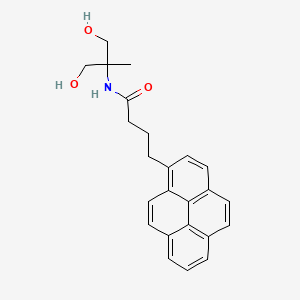
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is a synthetic organic compound that features a pyrene moiety attached to a butanamide backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide typically involves the following steps:
Formation of the pyrene derivative: This can be achieved through Friedel-Crafts acylation of pyrene with a suitable acyl chloride.
Attachment of the butanamide moiety: The pyrene derivative is then reacted with a butanamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the dihydroxy group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the pyrene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of pyrene-quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in bioimaging due to its fluorescence properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(pyren-1-yl)butanamide is largely dependent on its interaction with molecular targets:
Fluorescence: The pyrene moiety can absorb light and re-emit it, making it useful in imaging applications.
Binding: The compound can bind to specific proteins or nucleic acids, altering their function or structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(phenyl)butanamide: Similar structure but with a phenyl group instead of a pyrene moiety.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-(naphthyl)butanamide: Contains a naphthyl group, another polycyclic aromatic hydrocarbon.
Eigenschaften
Molekularformel |
C24H25NO3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C24H25NO3/c1-24(14-26,15-27)25-21(28)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13,26-27H,3-4,7,14-15H2,1H3,(H,25,28) |
InChI-Schlüssel |
YXTJWATUSMDXLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
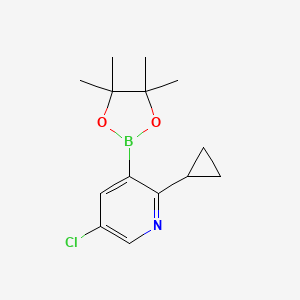
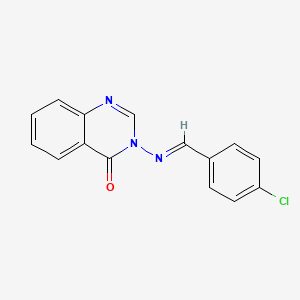
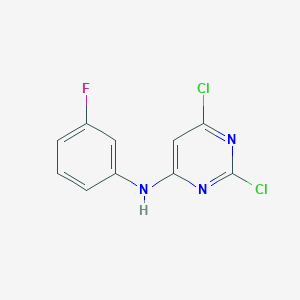


![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
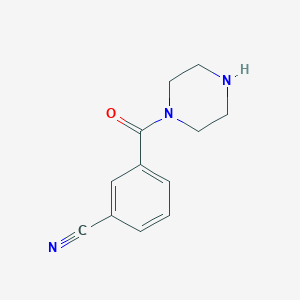
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
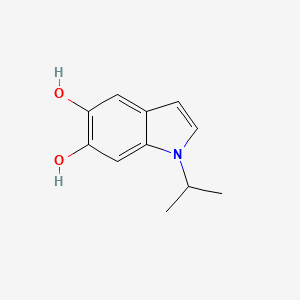
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
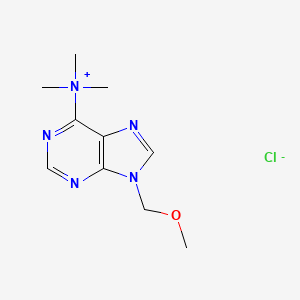
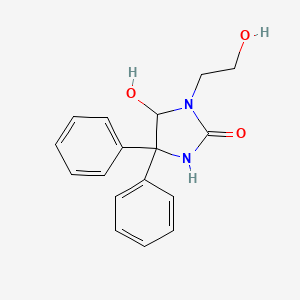
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
